molecular formula C11H18O3 B029516 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one CAS No. 69225-59-8

3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one

Cat. No. B029516
CAS RN: 69225-59-8
M. Wt: 198.26 g/mol
InChI Key: COKVDTKAWIFNTH-UHFFFAOYSA-N
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Patent
US07049448B2

Procedure details

1,4 cyclohexane dione (25.0 grams) and neopentyl glycol (23.5 grams) were dissolved in dichloromethane (200 ml). Then sulfuric acid (4.0 grams) was added to the reaction solution at an ambient temperature and stirred till the reaction substantially completes, accompanied by cooling the reaction mixture to 10–20° C. The resulting reaction mixture was washed with saturated aqueous sodium bicarbonate solution (100 ml) and separated the organic layer from the resulting biphasic mixture. The solvent was distilled off from organic layer till substantial completion under reduced pressure. n-Heptane (250 ml) was added to the resulting residual mass and followed by cooling the reaction mass to a temperature of 0–5° C. to filter the by-products. Then the solvent from the filtrate was distilled off till the substantial completion under vacuum to yield the desired 1,4 cyclohexanedione mono-2,2-dimethyl trimethylene ketal.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.[OH:9][CH2:10][C:11]([CH3:15])([CH2:13]O)[CH3:12].S(=O)(=O)(O)O>ClCCl>[CH3:12][C:11]1([CH3:15])[CH2:10][O:9][C:4]2([CH2:5][CH2:6][C:1](=[O:8])[CH2:2][CH2:3]2)[O:7][CH2:13]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(CCC(CC1)=O)=O
Name
Quantity
23.5 g
Type
reactant
Smiles
OCC(C)(CO)C
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred till the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling the reaction mixture to 10–20° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WASH
Type
WASH
Details
was washed with saturated aqueous sodium bicarbonate solution (100 ml)
CUSTOM
Type
CUSTOM
Details
separated the organic layer from the resulting biphasic mixture
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off from organic layer till substantial completion under reduced pressure
ADDITION
Type
ADDITION
Details
n-Heptane (250 ml) was added to the resulting residual mass
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the reaction mass to a temperature of 0–5° C.
FILTRATION
Type
FILTRATION
Details
to filter the by-products
DISTILLATION
Type
DISTILLATION
Details
Then the solvent from the filtrate was distilled off till the substantial completion under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1(COC2(CCC(=O)CC2)OC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.